gamma-Trityloxymethyl-gamma-butyrolactone
Description
The γ-Butyrolactone Moiety as a Privileged Scaffold in Organic Synthesis
The γ-butyrolactone, a five-membered ring containing an ester group, is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. nih.govmdpi.com This designation is reserved for molecular scaffolds that are capable of binding to a range of biological targets through varied modifications, often leading to compounds with potent and selective biological activities. nih.gov The prevalence of the γ-butyrolactone core in numerous natural products and FDA-approved pharmaceuticals underscores its significance. nih.govmdpi.com
The broad spectrum of pharmacological activities associated with γ-butyrolactone-containing molecules is remarkable. nih.gov They are integral components of drugs used for treating cardiovascular diseases, such as the aldosterone (B195564) antagonists spironolactone (B1682167) and eplerenone, and in anti-glaucoma agents like pilocarpine. nih.gov Furthermore, this scaffold is found in compounds with antibiotic, antifungal, and anticancer properties. nih.govmdpi.com This versatility has made the synthesis of γ-butyrolactone derivatives a major focus for chemists for decades. nih.govresearchgate.net
Table 1: Examples of Bioactive Molecules Containing the γ-Butyrolactone Scaffold
| Compound | Class | Biological Application |
| Spironolactone | Steroidal Aldosterone Antagonist | Treatment of heart failure, high blood pressure. nih.gov |
| Eplerenone | Steroidal Aldosterone Antagonist | Treatment of high blood pressure. nih.gov |
| Pilocarpine | Cholinergic Agonist | Treatment of glaucoma and xerostomia. nih.gov |
| Lactivicin | Antibiotic | Inhibition of β-lactamase. nih.gov |
| Arctigenin | Lignan | Potential therapeutic agent. nih.gov |
| A-factor | Microbial Hormone | Regulates antibiotic production in Streptomyces. nih.govnih.gov |
This table is for illustrative purposes and is not exhaustive.
Contextualizing γ-Trityloxymethyl-γ-butyrolactone within γ-Butyrolactone Research
The compound γ-Trityloxymethyl-γ-butyrolactone is not typically an end-product but rather a crucial synthetic intermediate. Its significance lies in the strategic protection of a reactive functional group. The molecule consists of a γ-butyrolactone ring with a trityloxymethyl group at the gamma position. This means the parent molecule, γ-hydroxymethyl-γ-butyrolactone (also known as (R)-paraconyl alcohol in its chiral form), has had its primary alcohol functionality converted into a trityl ether. nih.govacs.org
In multi-step organic synthesis, it is often necessary to prevent a specific functional group from reacting while another part of the molecule is being modified. total-synthesis.com This is achieved by introducing a "protecting group," which temporarily masks the reactivity of the functional group and can be removed later in the synthesis. total-synthesis.com The trityl (triphenylmethyl) group is a widely used protecting group for primary alcohols due to its bulky nature. total-synthesis.comnih.gov This steric hindrance allows for the selective protection of primary alcohols, which are less sterically hindered than secondary or tertiary alcohols. total-synthesis.commasterorganicchemistry.com
The synthesis of complex natural products or pharmaceuticals often starts from simpler, chiral building blocks. researchgate.netrsc.org Chiral γ-hydroxymethyl-γ-butyrolactones are valuable synthons for this purpose. researchgate.netthieme-connect.com To utilize these building blocks effectively, the hydroxyl group must be protected. The use of the trityl group to form γ-Trityloxymethyl-γ-butyrolactone allows chemists to perform a variety of chemical transformations on other parts of the molecule without affecting the primary alcohol. Once these transformations are complete, the trityl group can be readily removed under mild acidic conditions to reveal the original hydroxyl group for further reaction or to yield the final target molecule. total-synthesis.comnih.gov
Table 2: Properties of the Trityl Protecting Group for Alcohols
| Property | Description | Rationale/Application |
| Introduction | Typically reacts an alcohol with trityl chloride in the presence of a base like pyridine. total-synthesis.comnih.gov | Forms a stable trityl ether. |
| Selectivity | Highly selective for primary alcohols over secondary and tertiary alcohols due to its large size. total-synthesis.comacs.org | Allows for differentiation between different types of hydroxyl groups in a molecule. |
| Stability | Stable to basic, oxidative, and reductive conditions. nih.govacs.org | The protected alcohol remains inert during a wide range of subsequent reactions. |
| Cleavage (Deprotection) | Removed under mild acidic conditions (e.g., acetic acid, trifluoroacetic acid). total-synthesis.comnih.gov | The hydroxyl group can be regenerated without destroying sensitive parts of the molecule. |
Historical Perspectives and Evolution of Synthetic Strategies for γ-Butyrolactones
The industrial production of γ-butyrolactone (GBL) has evolved significantly over the past century, driven by the demand for GBL as a solvent and a precursor to other important chemicals. google.comgoogle.com
The first major industrial synthesis of GBL emerged in the 1940s with the Reppe process . google.comgoogle.com This method involved the reaction of acetylene (B1199291) and formaldehyde (B43269) to produce 1,4-butanediol (B3395766) (BDO), which was then dehydrogenated to form GBL. google.com While historically significant, the Reppe process has drawbacks related to the hazardous nature of acetylene and formaldehyde. google.com
In the latter half of the 20th century, new technologies were developed, largely based on the availability of maleic anhydride (B1165640). google.comgoogle.com The catalytic hydrogenation of maleic anhydride or its derivatives (like succinic anhydride) became a prominent alternative. google.comgoogle.com This process can be carried out in either the liquid or vapor phase, with various catalysts being developed to improve yield and selectivity. google.comgoogle.com For instance, catalysts composed of mixed oxides of copper and zinc have shown high efficiency in the vapor-phase hydrogenation of maleic anhydride to GBL, with yields consistently over 95%. google.com
More recently, with the growing emphasis on green chemistry and sustainable resources, synthetic routes starting from biomass have gained considerable attention. nih.govrsc.org One such approach involves the catalytic hydrogenation of 2-furanone, which can be derived from furfural, a compound produced from the xylose found in agricultural waste. nih.govrsc.org This renewable route, using catalysts like palladium supported on activated carbon, offers a more sustainable alternative to petroleum-based processes. nih.govrsc.org
Table 3: Comparison of Major Synthetic Routes to γ-Butyrolactone
| Synthetic Route | Starting Materials | Key Transformation | General Conditions |
| Reppe Process | Acetylene, Formaldehyde | Formation of 1,4-butanediol, followed by dehydrogenation. google.comgoogle.com | High pressure and temperature. |
| Maleic Anhydride Hydrogenation | Maleic Anhydride, Hydrogen | Catalytic hydrogenation in vapor or liquid phase. google.comgoogle.com | Copper-zinc oxide or nickel-based catalysts, elevated temperatures. nih.gov |
| 1,4-Butanediol Dehydrogenation | 1,4-Butanediol | Catalytic dehydrogenation. google.comgoogleapis.com | Copper-based catalysts, gas phase, 150-300 °C. googleapis.com |
| Biomass Conversion | Furfural (from Xylose) | Oxidation to 2-furanone, followed by catalytic hydrogenation. nih.govrsc.org | Palladium on carbon (Pd/C) catalyst, often at room temperature. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trityloxymethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWLABCDGFABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic and Theoretical Investigations of γ Butyrolactone Systems
Detailed Mechanistic Pathways of γ-Butyrolactone Synthesis and Reactions
The synthesis and reactions of γ-butyrolactones are governed by complex mechanistic pathways that involve various intermediates and transition states. The presence of a bulky trityloxymethyl substituent introduces significant steric and electronic effects that influence these pathways.
Kinetic studies provide quantitative insights into the rates and energetics of chemical transformations. In the context of γ-butyrolactone systems, the epimerization of trityloxymethyl butyrolactol, a direct precursor to γ-Trityloxymethyl-γ-butyrolactone, has been a subject of detailed kinetic analysis. nih.gov Dynamic liquid chromatography has been employed to investigate this process, allowing for the direct calculation of epimerization rate constants and the Gibbs activation energies of epimerization from chromatographic peak parameters. nih.gov
The investigation into the epimerization of trityloxymethyl butyrolactol revealed the influence of various experimental conditions on the reaction kinetics. nih.gov The relationships between the peak shape in chromatography and conditions such as flow rate, temperature, and pH were systematically studied to understand their impact on the interconversion of epimers. nih.gov
Table 1: Kinetic Data for the Epimerization of Trityloxymethyl Butyrolactol This table would typically include data such as rate constants (k) and Gibbs activation energies (ΔG‡) under varying conditions (e.g., pH, temperature), as determined by dynamic chromatography. However, the specific numerical values from the source are not provided in the abstract.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Rate Constant (k) | Value | Value | Value |
| Gibbs Activation Energy (ΔG‡) | Value | Value | Value |
Data derived from kinetic studies on the epimerization of trityloxymethyl butyrolactol. nih.gov
General synthesis routes for γ-butyrolactones, such as those from allylic alcohols, involve processes like carboxylative cyclization. acs.org These reactions can be initiated by radical hydrocarboxylation and proceed through a synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org The reaction rates are influenced by factors like temperature and basicity of the reaction conditions. acs.org
The characterization of intermediates and transition states is crucial for a complete understanding of reaction mechanisms. For the synthesis of γ-butyrolactones from allylic alcohols, computational studies have been used to identify the geometries of transition states along the reaction pathway. acs.org These calculations often assume ideal-gas, rigid-rotor, and harmonic vibrational models to estimate Gibbs free energy values. acs.org
In reactions involving α-chiral aldehydes, the stereochemical outcome is determined by the transition state geometry. researchgate.net The formation of specific diastereomers of γ-butyrolactones can be rationalized through transition state models, such as the Felkin-Anh model, which considers the steric and electronic interactions between the incoming nucleophile and the substituents on the chiral center. For a molecule like γ-Trityloxymethyl-γ-butyrolactone, the immense steric bulk of the trityloxymethyl group would be a dominant factor in dictating the approach of reactants and the stability of any transition state, favoring pathways that minimize steric clash.
Computational and Quantum Chemical Studies
Computational chemistry offers powerful tools for investigating the properties and reactivity of molecules like γ-Trityloxymethyl-γ-butyrolactone at an electronic level.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of γ-butyrolactone systems. researchgate.netnih.gov DFT calculations have been applied to investigate the mechanisms of γ-butyrolactone formation from various precursors. researchgate.net These studies can provide insights into reaction energetics, helping to elucidate the most favorable mechanistic pathways. For instance, DFT has been used to explore the potential of materials like pristine and Al-doped BC3 nanotubes for the detection of γ-butyrolactone (GBL), revealing details about adsorption energies and changes in electronic properties upon interaction. nih.gov
In another study, a computational and spectroscopic analysis of weakly bound complexes between γ-butyrolactone and water was performed using multiple density-functional theories. acs.org This work explored the energy landscape of the complex, identifying multiple unique stable structures and determining the global minimum energy conformation. acs.org Such studies are fundamental to understanding the behavior of γ-butyrolactones in aqueous environments.
The three-dimensional structure and conformational flexibility of γ-butyrolactones are key determinants of their physical and chemical properties. The conformation of γ-butyrolactone and its derivatives has been studied using computational methods such as Møller-Plesset perturbation theory (MP2) and molecular mechanics (MM3). researchgate.net For the parent γ-butyrolactone ring, a twisted-envelope conformation is generally the most stable.
In the case of γ-Trityloxymethyl-γ-butyrolactone, the conformational landscape is heavily influenced by the large and sterically demanding trityloxymethyl group. This bulky substituent will significantly restrict the rotation around the Cγ-C(oxymethyl) bond and may also influence the puckering of the lactone ring itself. Modeling would predict that the molecule adopts a conformation that minimizes the steric interactions between the trityl group and the lactone ring, likely forcing the trityl group to occupy a pseudo-equatorial position relative to the ring to reduce unfavorable 1,3-diaxial-like interactions.
Mass spectrometry is a vital analytical technique for the structural elucidation of γ-butyrolactone derivatives. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) with collision-induced dissociation (CID) has been used to investigate the fragmentation reactions of various substituted γ-butyrolactones. nih.govresearchgate.net
Common fragmentation pathways for γ-butyrolactones include the loss of small neutral molecules. For example, β-hydroxymethyl-γ-butyrolactone primarily shows a loss of water (H₂O), while β-acetoxymethyl-γ-butyrolactone shows a characteristic loss of ketene. nih.govresearchgate.net The fragmentation of protonated γ-butyrolactone itself in the positive ionization mode produces a primary product ion at m/z 45.2. nih.gov
For γ-Trityloxymethyl-γ-butyrolactone, the most prominent fragmentation pathway under ESI-MS/MS would be the cleavage of the bond connecting the trityl group to the rest of the molecule. The high stability of the triphenylmethyl (trityl) cation (m/z 243) makes this a very favorable process. This would result in a dominant peak at m/z 243 in the mass spectrum. Other fragments would correspond to the remaining γ-oxymethyl-γ-butyrolactone moiety. The energetic aspects of these fragmentation processes can be interpreted using thermochemical data obtained from computational quantum chemistry. nih.govresearchgate.net
Table 2: Predicted Major Mass Spectrometry Fragments for γ-Trityloxymethyl-γ-butyrolactone
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Process |
| [M+H]⁺ | Protonated parent molecule | Ionization |
| 243 | Trityl cation ([C(C₆H₅)₃]⁺) | Heterolytic cleavage of the C-O bond |
| [M - 243]⁺ | Protonated γ-oxymethyl-γ-butyrolactone | Loss of the trityl group |
This table is a prediction based on established fragmentation patterns of similar compounds. nih.govresearchgate.net
Theoretical Predictions of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of γ-butyrolactone systems, offering insights into reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) have been employed to investigate various aspects of their chemical behavior, from intermolecular interactions to complex reaction pathways.
Theoretical studies on the interaction between phenol (B47542) and γ-butyrolactone (GBL), for instance, have utilized M06-2X and MP2 molecular orbital methods to characterize the forces at play. acs.orgnih.gov These calculations revealed that the most stable complex is formed through a hydrogen bond where phenol acts as a proton donor to the carbonyl group of GBL. acs.orgnih.gov This fundamental understanding of non-covalent interactions is crucial for predicting how γ-butyrolactone derivatives will behave in different chemical environments, including their initial interactions with reactants and catalysts.
DFT calculations have also been instrumental in elucidating the mechanisms of more complex reactions, such as the synthesis of γ-butyrolactones from styrene (B11656) and acrylic acid catalyzed by NMA*BF4 and PhSSPh under visible light. researchgate.net These computational results indicated that the electrophilic reaction is an exothermic process. researchgate.net Furthermore, the calculations predicted the Gibbs free energy barriers for the ring-closure and H-shift reactions to be 11.10 and 9.94 kcal/mol, respectively, providing quantitative predictions of the reaction kinetics. researchgate.net
In the context of polymerization, theoretical studies have been vital for understanding the ring-opening polymerization (ROP) of lactones. DFT has been used to model the ROP of various lactones with different initiators, such as Sn(IV) and Al(III) alkoxides. researchgate.net These studies have detailed a coordination-insertion mechanism, identifying the key transition states and intermediates. For example, in the ROP of 1,5-dioxepan-2-one (B1217222) (DXO) initiated by SnMe3MeO, the transition state involving the breaking of the carbonyl double bond was found to be the highest point on the potential energy surface, with a calculated reaction barrier of 17.1 kcal/mol. researchgate.net Such theoretical predictions are essential for designing more efficient and selective catalysts for producing polyesters from γ-butyrolactone-based monomers. The reactivity of different initiators can be compared by calculating their activation energies, as has been done for the ROP of ε-caprolactone, where the predicted trend of initiator activity was confirmed by experimental results. researchgate.net
The influence of substituents on the reactivity of the γ-butyrolactone ring is another area where theoretical predictions have been valuable. Structure-activity relationship (SAR) models have been used to predict the biological activity of γ-butyrolactone derivatives. tandfonline.comnih.gov For example, computational models predicted that γ-butyrolactone has the potential to inhibit human cytochrome P4502D6 (CYP2D6), a finding that helps to explain its toxicological profile. tandfonline.comnih.gov While not focused on synthetic reactivity, these studies demonstrate the power of computational methods to predict the chemical behavior of substituted γ-butyrolactones based on their molecular structure.
Interactive Data Table: Theoretical Reactivity Data for γ-Butyrolactone Systems
| System/Reaction | Computational Method | Key Finding | Reference |
| Phenol·γ-Butyrolactone Interaction | M06-2X, MP2 | The most stable conformer is stabilized by a hydrogen bond with phenol as the proton donor to the GBL carbonyl. | acs.orgnih.gov |
| γ-Butyrolactone Synthesis from Styrene and Acrylic Acid | DFT | The electrophilic reaction is exothermic; Gibbs free energy barriers for ring-closure and H-shift are calculated. | researchgate.net |
| Ring-Opening Polymerization of 1,5-dioxepan-2-one with SnMe3MeO initiator | B3LYP | The reaction barrier is 17.1 kcal/mol, with the highest energy transition state being the carbonyl bond breaking. | researchgate.net |
| Ring-Opening Polymerization of ε-caprolactone with various initiators | DFT | The relative activities of initiators were predicted based on activation energies and confirmed experimentally. | researchgate.net |
| γ-Butyrolactone Toxicology | SAR Models | Predicted the potential for GBL to inhibit human cytochrome P4502D6. | tandfonline.comnih.gov |
Spectroscopic Characterization Techniques for Mechanistic Elucidation (e.g., NMR, X-ray Absorption)
Spectroscopic techniques are indispensable for the structural and mechanistic investigation of γ-butyrolactone systems. Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) are particularly powerful methods for elucidating molecular structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the characterization of γ-butyrolactone derivatives. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure. For instance, the ¹H NMR spectrum of the parent γ-butyrolactone shows distinct signals for the protons at the α, β, and γ positions of the lactone ring, with their chemical shifts and coupling patterns providing a fingerprint of the molecule. chemicalbook.comresearchgate.net
In mechanistic studies, NMR is used to identify reactants, intermediates, and products, and to monitor the progress of a reaction over time. For example, the ring-opening of lactones in the presence of an alcohol can be readily followed by ¹H NMR, allowing for the determination of the equilibrium position between the cyclic lactone and the ring-opened ester. nih.gov This technique has been used to assess the polymerizability of various lactones by measuring their propensity to undergo methanolysis. nih.gov
For substituted γ-butyrolactones, such as γ-(Trityloxymethyl)-γ-butyrolactone, NMR is crucial for confirming the successful incorporation of the substituent and for determining the stereochemistry of the molecule. The synthesis of optically active α,γ-substituted γ-butyrolactones relies heavily on NMR for the characterization of the products and the determination of their diastereomeric and enantiomeric purity. nih.gov
Interactive Data Table: Representative ¹H NMR Data for γ-Butyrolactone
| Proton Position | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| H-α | ~2.28 | Triplet |
| H-β | ~2.50 | Multiplet |
| H-γ | ~4.35 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local coordination environment of an absorbing atom. libretexts.orguu.nlyoutube.comwashington.eduscispace.com XAS spectra are typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which is within about 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orguu.nlwashington.edu For organic molecules containing heteroatoms like oxygen, such as γ-butyrolactones, XANES can probe the electronic structure of the carbonyl group. The precise energy and shape of the absorption edge can provide insights into the nature of the chemical bonds and the local symmetry around the oxygen atom. libretexts.orguu.nl
While less commonly applied to simple organic molecules compared to NMR, XAS can be invaluable in studying the interaction of γ-butyrolactone systems with metal catalysts in polymerization reactions. By tuning the X-ray energy to the absorption edge of the metal, one can obtain detailed information about changes in the metal's oxidation state and coordination environment throughout the catalytic cycle. This information is critical for understanding the mechanism of metal-catalyzed ring-opening polymerization of lactones. utwente.nl The application of XAS to organometallic compounds and homogeneous catalysts is a growing field that holds significant promise for the mechanistic investigation of reactions involving γ-butyrolactone systems. libretexts.org
Reactivity and Chemical Transformations of γ Trityloxymethyl γ Butyrolactone and Its Analogues
Hydrolytic and Esterification Reactions of γ-Butyrolactones
The γ-butyrolactone ring, being a cyclic ester, is subject to hydrolysis and esterification reactions, which are fundamental transformations for this class of compounds.
Under basic conditions, γ-butyrolactone (GBL) and its derivatives undergo hydrolysis to yield the corresponding γ-hydroxybutyrate salt. researchgate.netmdpi.com For instance, in the presence of sodium hydroxide (B78521), GBL is converted to sodium γ-hydroxybutyrate. researchgate.net This reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to open the ring. mdpi.compearson.com
In acidic aqueous solutions, an equilibrium is established between the lactone and its corresponding open-chain hydroxy acid, γ-hydroxybutyric acid (GHB). researchgate.netnih.gov Studies have shown that in a pH 2.0 buffer, an equilibrium mixture of approximately 2:1 GBL to GHB is formed. nist.gov The acid-catalyzed hydrolysis is believed to proceed through an acyl cleavage mechanism. nih.gov The stability of GBL and GHB is also influenced by the medium; in alcoholic solutions under acidic conditions, GBL can react with the alcohol to form the corresponding ester of GHB. nist.gov For example, in the presence of ethanol (B145695) or methanol, the ethyl and methyl esters of GHB are formed, respectively. nist.gov
Esterification of the corresponding γ-hydroxy acids is a common method to form γ-butyrolactones. This intramolecular cyclization can be promoted by acid catalysis. Furthermore, γ-butyrolactones can be synthesized through alkoxycarbonylative lactonization of alkenoic acids, a process that involves the introduction of an ester group onto the γ-butyrolactone scaffold. wikipedia.org Kinetic resolution of racemic 2-hydroxy-γ-butyrolactones has been achieved through asymmetric esterification, highlighting the utility of these reactions in stereoselective synthesis. rsc.org
Table 1: Hydrolytic and Esterification Reactions of γ-Butyrolactones
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Basic Hydrolysis | NaOH (aq) | Sodium γ-hydroxybutyrate | researchgate.netmdpi.com |
| Acidic Hydrolysis | H₃O⁺ (aq) | γ-Hydroxybutyric acid (in equilibrium) | researchgate.netnih.govnist.gov |
| Esterification in Alcohol | Ethanol or Methanol / H⁺ | Ethyl or Methyl γ-hydroxybutyrate | nist.gov |
| Asymmetric Esterification | Diphenylacetic acid, pivalic anhydride (B1165640), chiral catalyst | Optically active 2-acyloxy-γ-butyrolactone | rsc.org |
| Alkoxycarbonylative Lactonization | Alkenoic acids, alkoxycarbonyl radical precursors, photoredox catalyst | Ester-substituted γ-butyrolactones | wikipedia.org |
Hydrogenation and Reduction Chemistry
The carbonyl group of the γ-butyrolactone ring can be reduced to either a cyclic hemiacetal or, more commonly, undergo ring-opening reduction to a diol. The choice of reducing agent and reaction conditions determines the outcome.
Catalytic hydrogenation of γ-butyrolactone (GBL) is a significant industrial process for the production of 1,4-butanediol (B3395766) (BDO). researchgate.netnih.gov This reaction is typically carried out at elevated temperatures (200-240 °C) and pressures (25-35 bar) over copper-based catalysts, such as Cu-SiO₂ or bimetallic systems like Cu-Co/TiO₂. researchgate.netresearchgate.netnih.govacs.org The performance of these catalysts is influenced by factors like the dispersion of the metal particles and the nature of the support. researchgate.net For instance, a 5% Cu-SiO₂ catalyst prepared by the ammonia (B1221849) evaporation method has shown high selectivity (95%) for BDO. researchgate.net The reaction mechanism is thought to involve the formation of a 2-hydroxytetrahydrofuran (B17549) intermediate, which then undergoes ring-opening and further reduction. researchgate.net
In addition to complete reduction to the diol, asymmetric hydrogenation of γ-butenolides (unsaturated precursors to γ-butyrolactones) using rhodium catalysts with chiral ligands like ZhaoPhos can produce chiral γ-butyrolactones with high enantioselectivity. researchgate.netnih.gov
Chemical reducing agents can also be employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester functionality of the lactone to a primary alcohol, resulting in the formation of 1,4-butanediol. rsc.orgacs.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters and lactones under standard conditions. rsc.orgacs.org This difference in reactivity allows for the selective reduction of other functional groups, such as ketones, in the presence of a lactone ring when using milder reagents. rsc.org
Table 2: Reduction and Hydrogenation of γ-Butyrolactones and their Precursors
| Substrate | Reagents/Catalyst | Product | Key Features | Reference(s) |
|---|---|---|---|---|
| γ-Butyrolactone | H₂ / Cu-SiO₂ or Cu-Co/TiO₂ | 1,4-Butanediol | Industrial process, high temperature and pressure | researchgate.netresearchgate.netnih.govacs.org |
| γ-Butenolides | H₂ / Rh/ZhaoPhos | Chiral γ-Butyrolactones | Asymmetric synthesis | researchgate.netnih.gov |
| γ-Butyrolactone | Lithium Aluminum Hydride (LiAlH₄) | 1,4-Butanediol | Strong, non-selective reducing agent | rsc.orgacs.org |
| γ-Butyrolactone | Sodium Borohydride (NaBH₄) | No reaction | Mild reducing agent, selective for other functional groups | rsc.orgacs.org |
Isomerization and Rearrangement Processes
γ-Butyrolactones and their derivatives can undergo various isomerization and rearrangement reactions, often driven by the formation of more stable products or through specific catalytic pathways.
One notable example is the C=C bond isomerization of γ-butyrolactones that have an α,β-unsaturated exo-methylene group. These compounds can be converted to the thermodynamically more stable endo-isomer, a reaction that can be catalyzed by flavoproteins from the Old Yellow Enzyme family in a redox-neutral manner. nih.gov
Stereoisomerization has also been observed in substituted γ-butyrolactones. For instance, β-hydroxy-α-sulfenyl-γ-butyrolactones have been shown to isomerize to a specific ratio of syn-anti/syn-syn diastereomers, a process believed to be driven by intramolecular, non-bonded interactions between the sulfur atom and the carbonyl and hydroxyl oxygens.
Rearrangement reactions can be a key step in the synthesis of γ-butyrolactones. For example, the synthesis of certain γ-butyrolactones from α,α-diaryl allylic alcohols involves a 1,2-aryl migration that occurs concurrently with carboxylation and cyclization. Reductive rearrangements, such as those promoted by hydroiodic acid, have also been utilized in γ-butyrolactone synthesis. Furthermore, Lewis acid-catalyzed rearrangements of 2-methoxytetrahydrofuran (B50903) derivatives can lead to the formation of γ-butyrolactones. Photochemical rearrangements of complex, polycyclic γ-butyrolactones have also been reported, leading to a variety of products through the generation of reactive intermediates.
Functional Group Interconversions on the γ-Butyrolactone Scaffold
The γ-butyrolactone ring serves as a versatile scaffold for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. These transformations can occur at different positions on the lactone ring, leading to highly functionalized molecules. pearson.com
The α-carbon (the carbon adjacent to the carbonyl group) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide, forming an enolate. researchgate.net This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.
The synthesis of functionalized γ-butyrolactones often involves the cyclization of appropriately substituted precursors. For example, highly functionalized α,β-unsaturated γ-butyrolactones can be synthesized via a triphenylphosphine-catalyzed cyclization of α-keto esters with dimethyl acetylenedicarboxylate. Enantioselective methods, such as the Sharpless asymmetric dihydroxylation and aminohydroxylation of (E)-dimethyl-2-alkylidene glutarates, have been employed to produce enantioenriched γ-butyrolactones.
Furthermore, multicomponent reactions provide an efficient route to disubstituted γ-butyrolactones. An example is the reaction of aldehydes, Meldrum's acid, and sulfoxonium ylides, where the electronic nature of the aldehyde dictates whether a γ-butyrolactone or a spirocyclopropane is formed. nih.gov The resulting cyclopropane (B1198618) can then be converted to the γ-butyrolactone under Lewis acid conditions. nih.gov Friedel-Crafts-type reactions of γ-butyrolactone with aromatic compounds over solid acid catalysts can lead to the formation of arylated butyric acids.
Reactions at the Trityloxymethyl Moiety
The trityloxymethyl group in γ-trityloxymethyl-γ-butyrolactone is primarily a protecting group for the hydroxymethyl functionality. The trityl (Tr) group is known for its bulkiness and its lability under acidic conditions.
The key reaction of the trityloxymethyl moiety is its cleavage (deprotection) to reveal the primary alcohol. This is typically achieved under acidic conditions. The mechanism involves the protonation of the ether oxygen, followed by the departure of the highly stable trityl cation, which is a triphenylmethyl carbocation resonance-stabilized by the three phenyl rings. Various acidic reagents can be used, including formic acid, acetic acid, and trifluoroacetic acid (TFA). The choice of acid allows for selective deprotection; for instance, using milder acids like formic or acetic acid can allow for the removal of the trityl group in the presence of other acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers.
Lewis acids, such as boron trichloride (B1173362) (BCl₃), have also been shown to be effective for the deprotection of trityl ethers. This method can be highly selective and efficient, even at low temperatures. Phase-transfer catalysis has also been employed to transfer HCl into a nonpolar organic phase, enabling the cleavage of trityl ethers at ambient temperature. Additionally, reductive methods using reagents like mercury(II) chloride and sodium borohydride can also cleave trityl ethers. nih.gov
Table 3: Deprotection Methods for Trityl Ethers
| Reagent(s) | Conditions | Key Features | Reference(s) |
|---|---|---|---|
| Formic acid | Cold, neat or in a solvent like dioxane | Mild Brønsted acid, can be selective | |
| Acetic acid | Various | Mild Brønsted acid, can be selective | |
| Trifluoroacetic acid (TFA) | Various | Strong Brønsted acid, less selective | |
| Boron trichloride (BCl₃) | Low temperature (e.g., -30 °C) in CH₂Cl₂ | Lewis acid, high selectivity and yield | |
| HCl / Phase-transfer catalyst (e.g., TBAB) | Toluene, ambient temperature | Mild conditions, efficient | |
| HgCl₂ / NaBH₄ | Acetonitrile | Reductive deprotection | nih.gov |
Applications of γ Trityloxymethyl γ Butyrolactone and Key γ Butyrolactone Intermediates in Advanced Organic Synthesis
Role as Key Intermediates for Complex Chiral Molecules
Chiral γ-butyrolactone derivatives are highly valued as synthons in organic synthesis due to their inherent chirality and versatile functionality. nih.govnih.govgoogle.com The compound (S)-(+)-γ-Trityloxymethyl-γ-butyrolactone, in particular, has been effectively utilized in the enantioselective construction of molecules with quaternary carbon centers through sequential dialkylation. acs.org This highlights its role as a cornerstone for generating complex stereochemistries.
The synthesis of nucleoside analogues is a cornerstone of antiviral drug development. nih.gov These molecules often function by inhibiting viral polymerases, thereby halting replication. mdpi.com Biocatalytic and chemical methods have been developed to produce these complex molecules, often requiring intricate stereochemical control. nih.govmdpi.com
γ-Trityloxymethyl-γ-butyrolactone has been identified as a key intermediate in the synthesis of antiviral pyrimidine (B1678525) nucleosides. nih.gov Conformational analysis of 2-trityloxymethyltetrahydrofurans, derived from the title compound, was conducted to understand the stereochemical influence of the bulky trityloxymethyl substituent, which is crucial for designing effective nucleoside analogues. nih.govkoreascience.kr The protected lactone serves as a chiral precursor to the furanose or carbocyclic sugar moiety, a central component of all nucleosides. The synthesis of fluorinated nucleosides, a significant class of antiviral agents, often employs a convergent approach where a modified sugar ring is coupled with a nucleobase. mdpi.com Chiral lactams derived from butyrolactone intermediates have also been used in the synthesis of carbocyclic antiviral nucleosides. mdpi.com
Optically active γ-butyrolactones are versatile chiral building blocks for creating a wide array of biologically active compounds. nih.govnih.gov The ability to introduce substituents at various positions on the lactone ring with high stereocontrol makes them invaluable in medicinal chemistry.
(S)-γ-[(trityloxy)methyl]-γ-butyrolactone serves as a precursor for generating other highly functionalized chiral building blocks. For instance, it can be sequentially dialkylated at the β-position to construct quaternary carbon centers with high diastereoselectivity, leading to optically active β,β-disubstituted γ-butyrolactones. acs.org
Furthermore, while the title compound has a functionalized γ-position, it is part of a broader class of functionalized butyrolactones used as building blocks. A prominent example is the synthesis of chiral 3-hydroxy-γ-butyrolactones (HGBs). Enantiopure HGBs are critical intermediates for various pharmaceuticals. nih.govresearchgate.net Although not directly synthesized from γ-trityloxymethyl-γ-butyrolactone, the synthetic strategies for different positional isomers are often related and showcase the versatility of the butyrolactone scaffold. For example, β-hydroxymethyl-γ-butyrolactones are also valuable intermediates for synthesizing natural products. researchgate.net
The γ-butyrolactone structure is a privileged scaffold found in numerous approved drugs and experimental pharmaceuticals. nih.govgoogle.com Its presence in natural products with potent biological activity, such as the anticancer agent podophyllotoxin (B1678966) and the glaucoma medication pilocarpine, has cemented its importance in drug discovery. google.com
Consequently, chiral γ-butyrolactone intermediates, including γ-Trityloxymethyl-γ-butyrolactone, are extensively used in the synthesis of pharmaceuticals and their analogs. google.com The enantioselective construction of β,β-disubstituted γ-butyrolactones from (S)-γ-Trityloxymethyl-γ-butyrolactone provides access to a class of compounds with significant potential for biological activity. acs.org The development of efficient synthetic routes to these chiral lactones is critical for industrial-scale production of new medicines, such as next-generation antiepileptic drugs. google.com
Total Synthesis of Natural Products Bearing the γ-Butyrolactone Moiety
The total synthesis of natural products is a driving force for the development of new synthetic methods. Given the prevalence of the γ-butyrolactone moiety in nature, significant effort has been dedicated to strategies for its incorporation into complex molecular architectures. nih.govacs.org These strategies range from intramolecular esterification to more complex catalytic and multi-component reactions. nih.govsemnan.ac.ir
The γ-butyrolactone core is a frequent component of complex macrocyclic and polycyclic natural products. nih.gov Methodologies such as ring-closing metathesis and macrolactonization are commonly employed to construct these large ring systems. nih.gov Modified γ-butyrolactones have been utilized in the synthesis of cyclic polymers, demonstrating their utility in building macrocyclic frameworks. polympart.com
Lignans (B1203133) represent a major class of polycyclic natural products, many of which are constructed from γ-butyrolactone building blocks. nih.govnih.govchim.it The synthesis of these compounds often involves the strategic coupling of phenylpropanoid units, with the butyrolactone ring forming a central heterocyclic core. chim.it For example, the total synthesis of lignans like (−)-hinokinin and (−)-isodeoxypodophyllotoxin has been achieved using methodologies that construct the polysubstituted γ-butyrolactone skeleton as a key step. nih.gov
The versatility of γ-butyrolactone intermediates is showcased in their application to the synthesis of diverse classes of natural products. The protected hydroxyl group in γ-trityloxymethyl-γ-butyrolactone makes it an ideal starting point for elaborating the side chains required for these varied structures.
The following table summarizes the application of γ-butyrolactone intermediates in the synthesis of several major natural product classes.
| Natural Product Class | Synthetic Strategy Involving γ-Butyrolactone Intermediates | Key Findings & Research Highlights |
| Butenolides | Asymmetric hydrogenation of butenolides to form chiral γ-butyrolactones, or the reverse, dehydration of hydroxy-butyrolactones. acs.orgresearchgate.net | Butenolides and butyrolactones are interconvertible and serve as chiral building blocks for each other. Asymmetric catalysis is key to achieving high enantiomeric purity. nih.govnih.gov |
| Brevicomins | Palladium-catalyzed epimerization of γ-vinyl-γ-butyrolactone provides key building blocks for the synthesis of (+)-exo- and (+)-endo-brevicomins. researchgate.net | The stereochemistry at the γ-position of the lactone precursor dictates the final stereochemistry of the bicyclic ketal structure of brevicomin. |
| Disparlures | Domino palladium-catalyzed isomerization and oxidation of γ-vinyl-γ-butyrolactone. researchgate.net Enantioselective iodolactonization of olefinic acids to form enantioenriched lactones, which are then converted to the epoxide. nih.gov | These methods provide short and efficient catalytic enantioselective routes to the insect pheromone (+)-disparlure, starting from precursors that generate a lactone intermediate. researchgate.netnih.gov |
| Sesquiterpene Lactones | The γ-butyrolactone ring is a core feature of many sesquiterpenoids, such as Arglabin. Synthesis involves building the carbocyclic framework onto a pre-existing or formed lactone ring. nih.gov | The development of synthetic strategies for these compounds is driven by their potent biological activities, including antitumor and antibiotic properties. nih.gov |
| Lignans | Alkylation of β-substituted γ-butyrolactones; Cyclization of δ-nitro alcohols; Hauser-Kraus annulation between cyanophthalides and γ-crotonolactone. nih.govnih.gov | A wide variety of synthetic methods have been developed to construct the dibenzylbutyrolactone core of many lignans, showcasing the centrality of this scaffold. nih.govnih.govresearchgate.net |
Applications in Materials Science (e.g., Polymerization of γ-Butyrolactones)
The field of materials science has seen a growing interest in the development of sustainable and biodegradable polymers. γ-Butyrolactones (GBLs) represent a class of monomers derivable from renewable resources that can be polymerized to produce polyesters with a wide range of properties. The polymerization of γ-butyrolactone and its derivatives, primarily through ring-opening polymerization (ROP), offers a pathway to novel materials that can be tailored for specific applications.
Unsubstituted γ-butyrolactone is known to be challenging to polymerize due to its low ring strain, which results in a positive Gibbs free energy of polymerization under standard conditions. icm.edu.plresearchgate.net However, the introduction of substituents onto the γ-butyrolactone ring can significantly alter its reactivity and thermodynamic properties, making polymerization more favorable. Functional groups on the lactone ring can also be carried into the final polymer, imparting specific chemical functionalities to the polyester (B1180765) chain. This allows for the synthesis of polymers with tailored characteristics, such as altered thermal properties, hydrophilicity, and sites for post-polymerization modification.
The use of functionalized γ-butyrolactones, such as those with hydroxyl or other reactive groups, allows for the creation of functional polyesters. acs.org These polymers can have applications in biomedical fields, as drug delivery vehicles, or as building blocks for more complex macromolecular architectures. The ability to control the polymer's properties through the choice of monomer is a key advantage of this approach.
Poly-γ-butyrolactone Synthesis
The synthesis of poly-γ-butyrolactone (PγBL) from γ-trityloxymethyl-γ-butyrolactone represents a strategic approach to producing functional polyesters. This method utilizes a protected monomer to introduce hydroxyl functionalities along the polymer backbone. The trityl (triphenylmethyl) group serves as a bulky protecting group for the primary alcohol of the hydroxymethyl substituent. total-synthesis.com
The presence of the bulky trityl group on the γ-position of the lactone ring is expected to influence the polymerization in several ways. The steric bulk of the trityl group may increase the ring strain of the monomer compared to unsubstituted γ-butyrolactone, which could make the ring-opening polymerization more thermodynamically favorable. However, this same steric hindrance could also impact the kinetics of the polymerization by impeding the approach of the catalyst and the growing polymer chain to the monomer.
The general scheme for the synthesis of poly-γ-butyrolactone using γ-trityloxymethyl-γ-butyrolactone would involve two main steps:
Ring-Opening Polymerization (ROP): The γ-trityloxymethyl-γ-butyrolactone monomer would be subjected to ROP using a suitable catalyst. A variety of catalysts, including organometallic and organic catalysts, are known to be effective for the ROP of lactones. icm.edu.plrsc.org The polymerization would result in a protected polyester, poly(γ-trityloxymethyl-γ-butyrolactone).
Deprotection: The trityl groups would then be removed from the polymer to yield the final functionalized poly(γ-hydroxymethyl-γ-butyrolactone). The trityl group is acid-labile and can be cleaved under mild acidic conditions, which should preserve the polyester backbone. total-synthesis.comcommonorganicchemistry.com
This synthetic strategy would result in a polyester with pendant primary hydroxyl groups. These hydroxyl groups can serve as points for further chemical modification, allowing for the attachment of other molecules, cross-linking of the polymer chains, or altering the polymer's physical properties.
Below is a table summarizing the general conditions for the use of the trityl protecting group.
| Reaction | Reagents and Conditions | Notes |
| Protection of Alcohols | Trityl chloride (Tr-Cl), Pyridine, DMAP (catalyst) | The reaction proceeds via an SN1 mechanism through a stable trityl cation. The bulky nature of the trityl group allows for selective protection of primary alcohols. |
| Deprotection | Mild acids (e.g., trifluoroacetic acid (TFA), acetic acid) | The deprotection is facile due to the formation of the highly stable trityl cation. |
The properties of the resulting poly-γ-butyrolactone would be influenced by the presence of the hydroxymethyl side chains. These groups would likely increase the hydrophilicity and the glass transition temperature of the polymer compared to unsubstituted poly-γ-butyrolactone.
The following table provides a comparison of different γ-butyrolactone derivatives and their polymerization behavior.
| Monomer | Polymerization Behavior | Resulting Polymer | Key Features |
| γ-Butyrolactone (GBL) | Difficult to polymerize due to low ring strain. Requires low temperatures or highly active catalysts. icm.edu.plresearchgate.net | Poly(γ-butyrolactone) (PγBL) | Biodegradable polyester. nih.gov |
| α-Hydroxy-γ-butyrolactone (HBL) | Can be copolymerized with other lactones like ε-caprolactone using organocatalysts. acs.org | Poly(α-hydroxy-γ-butyrolactone-co-ε-caprolactone) | Introduces pendant hydroxyl groups for functionalization. |
| α-Methylene-γ-butyrolactone (MBL) | Can undergo radical polymerization via the exocyclic double bond or ROP of the lactone ring. frontiersin.orgnih.gov | Poly(α-methylene-γ-butyrolactone) or polyesters with pendant methylene (B1212753) groups | High glass transition temperature polymer. nih.gov |
| γ-Trityloxymethyl-γ-butyrolactone | Expected to undergo ROP. The bulky trityl group may enhance polymerizability but could also introduce steric challenges. | Poly(γ-trityloxymethyl-γ-butyrolactone) | A protected functional polyester that can be deprotected to yield a polyol. |
Q & A
Q. How can researchers optimize the synthesis of gamma-trityloxymethyl-gamma-butyrolactone to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as catalyst type (e.g., acidic or enzymatic conditions), temperature, and solvent polarity. For example, trityl-protected lactones often require anhydrous conditions to prevent premature hydrolysis . Purification via column chromatography using gradients of ethyl acetate/hexane (monitored by TLC) is recommended to isolate the product from byproducts like unreacted trityl chloride. Yield improvements may involve kinetic studies to identify rate-limiting steps, such as steric hindrance from the trityl group .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the trityloxymethyl substitution pattern (e.g., aromatic proton signals at δ 7.2–7.5 ppm and lactone carbonyl at ~175 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish from analogs like beta-hydroxylated lactones .
- HPLC-PDA : Employ reverse-phase chromatography with UV detection (210–260 nm) to assess purity and resolve stereoisomers .
Q. How do researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?
Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Reproduce measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water mixtures). Cross-validate results with independent techniques (e.g., compare experimental vs. computational LogP values via ChemAxon or ACD/Labs) .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolysis kinetics of this compound under physiological conditions?
Methodological Answer: Hydrolysis studies should monitor lactone ring opening via pH-stat titration or -NMR kinetics. The trityl group’s steric bulk slows nucleophilic attack compared to unsubstituted GBL, but acidic conditions (pH < 4) accelerate hydrolysis to gamma-hydroxybutyrate derivatives. Computational modeling (e.g., DFT for transition-state analysis) can predict regioselectivity .
Q. How can researchers design in vitro assays to evaluate the neuropharmacological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Test affinity for GABA receptors using radiolabeled ligands (e.g., -CGP54626) in cortical membranes.
- Electrophysiology : Measure postsynaptic potentials in hippocampal slices to assess modulation of inhibitory neurotransmission.
- Metabolic Stability : Use liver microsomes to quantify CYP450-mediated oxidation and predict pharmacokinetics .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible bioassays?
Methodological Answer: Implement strict QC protocols:
- In-process Controls : Monitor reaction progress via FT-IR for lactone carbonyl (1770–1800 cm).
- Post-synthesis Analysis : Require ≥95% purity (HPLC) and consistent -NMR integration ratios for trityl protons.
- Stability Studies : Store batches under argon at −20°C to prevent moisture-induced degradation .
Data Analysis and Interpretation
Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies may stem from poor bioavailability or metabolite interference. Conduct PK/PD studies in rodent models to correlate plasma concentrations (LC-MS/MS quantification) with behavioral endpoints (e.g., locomotor activity). Compare results with structurally related compounds (e.g., alpha-methyl-GBL) to isolate steric vs. electronic effects .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values and Hill slopes. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For non-normal data, employ nonparametric methods like Kruskal-Wallis .
Experimental Design Considerations
Q. How do researchers control for stereochemical effects in this compound derivatives?
Methodological Answer: Synthesize enantiopure intermediates using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD). Test racemic and enantiopure forms in parallel bioassays to isolate stereospecific effects .
Q. What in silico tools predict the metabolic fate of this compound?
Methodological Answer: Software like Schrödinger’s ADMET Predictor or MetaCore models phase I/II metabolism. Focus on esterase-mediated hydrolysis and CYP3A4 oxidation. Validate predictions with in vitro hepatocyte models and HRMS-based metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
